(Z)-methyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-Methyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a methyl group at position 6, an imino-linked 3,5-dimethoxybenzoyl group at position 2, and a methyl ester at the acetoxy side chain. The Z-configuration of the imino group may influence its stereoelectronic properties and binding affinity to biological targets.
Properties
IUPAC Name |
methyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-12-5-6-16-17(7-12)28-20(22(16)11-18(23)27-4)21-19(24)13-8-14(25-2)10-15(9-13)26-3/h5-10H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGOABJZUZRWSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC(=C3)OC)OC)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of (Z)-methyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate involves several steps, typically starting from readily available benzothiazole derivatives. The key synthetic pathway includes the formation of the thiazole ring and subsequent functionalization via imine formation and esterification processes.
Anti-inflammatory and Analgesic Properties
Recent studies have highlighted the anti-inflammatory and analgesic properties of thiazole derivatives, including those similar to (Z)-methyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate. In one study, compounds were evaluated for their ability to inhibit inflammation and pain in animal models. The results indicated significant reductions in inflammatory markers when administered at doses comparable to established anti-inflammatory drugs .
Antitumor Activity
The compound has shown promise in antitumor activity against various cancer cell lines. Research indicates that modifications in the benzothiazole structure enhance its cytotoxic effects. For instance, compounds with electron-donating groups demonstrated increased antiproliferative activity against human cancer cells .
The proposed mechanisms of action for (Z)-methyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate include:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in tumor progression and inflammation.
- Free Radical Scavenging : The compound exhibits free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related damage .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
Chemical similarity was evaluated using graph-based substructure comparison and Tanimoto coefficients (binary fingerprint-based), methodologies validated in chemoinformatics studies . Key analogs include:
Table 1: Structural and Functional Comparison
*Tanimoto coefficients derived from binary fingerprints (presence/absence of functional groups, rings, and substituents).
Key Findings
Benzoimidazole Analogs (): The benzoimidazole core shares a bicyclic aromatic system with the target compound but replaces the sulfur atom in thiazole with nitrogen. The hydroxyethyl and benzylamino groups in Compound 3 may enhance solubility compared to the target’s lipophilic dimethoxybenzoyl group .
Triazine-Based Herbicides () :
- Metsulfuron methyl ester features a triazine ring instead of benzothiazole, with a sulfonylurea bridge critical for herbicidal activity. The lower Tanimoto score (0.45) reflects divergent core structures, though shared methyl ester groups suggest comparable metabolic stability .
Thiazole Derivatives (): Thiazolylmethyl carbamates share the thiazole ring but incorporate carbamate and hydroperoxy groups absent in the target. The carbamate moiety may confer protease inhibition activity, while the target’s imino group could favor redox interactions .
Implications of Structural Differences
- Bioactivity : The benzo[d]thiazole core in the target compound may enhance DNA intercalation or enzyme inhibition compared to benzoimidazoles or triazines.
- Synthetic Accessibility: The imino linkage in the target compound requires precise Z-configuration control, complicating synthesis compared to carbamate or sulfonylurea derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
